Gypenoside GD5
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of gypenosides, including Gypenoside GD5, often involves enzymatic transformation. For instance, the enzymatic transformation of ginsenosides to gypenosides has been achieved using specific glycosyl hydrolases. These enzymes selectively hydrolyze the sugar moieties attached to the ginsenosides, converting them into gypenosides under optimal conditions such as pH 5.4 and 35°C .
Industrial Production Methods
Industrial production of gypenosides typically involves the extraction of Gynostemma pentaphyllum followed by purification processes. Techniques such as microencapsulation have been explored to enhance the stability and bioavailability of gypenosides for various applications .
Chemical Reactions Analysis
Types of Reactions
Gypenoside GD5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of more reactive species.
Reduction: The addition of hydrogen or removal of oxygen, which can alter the compound’s reactivity and biological activity.
Substitution: Reactions where one functional group is replaced by another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more reactive oxygenated species, while reduction could produce more stable, hydrogenated forms of the compound.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Known for its anti-cancer, anti-inflammatory, and neuroprotective effects
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Gypenoside GD5 exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit cancer cell proliferation by suppressing glycolysis via the Hippo pathway. This involves the upregulation of LATS1/2 proteins, leading to increased YAP phosphorylation and decreased TAZ protein expression . Additionally, gypenosides can induce apoptosis through various pathways, including mitochondrial membrane depolarization and inhibition of DNA repair genes .
Comparison with Similar Compounds
Gypenoside GD5 is similar to other gypenosides and ginsenosides, which are also triterpene saponins. it is unique in its specific molecular structure and bioactivity. Similar compounds include:
Gypenoside A: Known for its anti-inflammatory and anti-asthmatic properties.
Gypenoside XVII: Exhibits anti-inflammatory activity and is produced through enzymatic transformation of ginsenoside Rb1.
Ginsenosides: Found in Panax species, these compounds share similar biosynthetic pathways and medicinal properties.
This compound stands out due to its specific effects on glycolysis and apoptosis, making it a promising candidate for further research and therapeutic applications.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(E,2R)-6-hydroperoxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-2,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O21/c1-43(2,69-62)12-9-13-48(8,68-41-37(61)34(58)31(55)25(19-50)64-41)21-10-14-47(7)29(21)22(52)16-28-45(5)17-23(53)39(44(3,4)27(45)11-15-46(28,47)6)67-42-38(35(59)32(56)26(20-51)65-42)66-40-36(60)33(57)30(54)24(18-49)63-40/h9,12,21-42,49-62H,10-11,13-20H2,1-8H3/b12-9+/t21-,22+,23+,24+,25+,26+,27-,28+,29-,30+,31+,32+,33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,45-,46+,47+,48+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUIALRFPUOOAH-METFNRRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CC(C1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)C)CC(C6C3(CCC6C(C)(CC=CC(C)(C)OO)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1C[C@H]([C@H]4[C@]2(CC[C@@H]4[C@@](C)(C/C=C/C(C)(C)OO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)(C[C@H]([C@@H](C3(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
995.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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